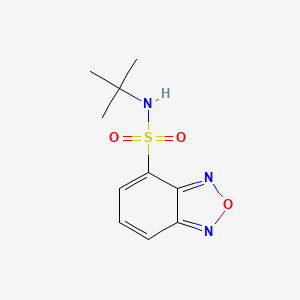![molecular formula C22H31N3O2 B5637034 8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as diazaspirodecanes. These compounds are of interest due to their potential biological activities and unique structural features.
Synthesis Analysis
- The synthesis of similar diazaspirodecanes often involves multi-step pathways starting from simpler aromatic amines or anilines (Guillon et al., 2020).
Molecular Structure Analysis
- Compounds in this category typically feature complex spirocyclic structures, which can be characterized using techniques like FT-IR, NMR, X-Ray, and HRMS spectral analysis (Guillon et al., 2020).
Chemical Reactions and Properties
- Diazaspirodecanes can exhibit interesting reactivity due to their spirocyclic nature and the presence of multiple nitrogen atoms. These compounds often participate in reactions typical of cyclic amines and amides (Smith et al., 2016).
Physical Properties Analysis
- The physical properties of diazaspirodecanes, including melting points, solubility, and crystalline structure, are influenced by their spirocyclic nature and substituents (Dyachenko et al., 2015).
Chemical Properties Analysis
- The chemical properties, such as acidity/basicity, reactivity towards acids/bases, and stability, are determined by the nature of the spirocyclic system and the electronic effects of the substituents (Silaichev et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-methyl-2-[2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17-6-3-4-7-18(17)19-8-5-11-25(19)21(27)15-24-16-22(14-20(24)26)9-12-23(2)13-10-22/h3-4,6-7,19H,5,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMJKWPLDGZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)CN3CC4(CCN(CC4)C)CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-YL]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5636958.png)
![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)



![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5637040.png)
![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)